

Section 1: Core Identification and Physicochemical Properties

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Compound of Interest

Compound Name: 1,8-Dichloronaphthalene

CAS No.: 2050-74-0

Cat. No.: B1584820

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1,8-Dichloronaphthalene is an aromatic organic compound belonging to the chlorinated naphthalene family.^[1] Its unique substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in chemical synthesis.^[1] The definitive identifier for this compound in scientific literature and chemical databases is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 2050-74-0^[2]^[3]^[4]

The core identifiers and properties are summarized below for rapid reference and comparison.

Property	Value	Source(s)
IUPAC Name	1,8-dichloronaphthalene	[5]
Molecular Formula	C ₁₀ H ₆ Cl ₂	[2][3][4]
Molecular Weight	197.06 g/mol	[2][4][6]
Appearance	Colorless to pale yellow solid	[1]
Melting Point	89 °C	[2][7][8]
Boiling Point	~297 - 303 °C at 760 mmHg	[2][7]
Density	~1.3 g/cm ³	[2][7]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)	[1]
Vapor Pressure	0.00248 mmHg at 25°C	[2][8]
LogP (Octanol/Water)	4.147	[9]
SMILES	<chem>Clc1cccc2cccc(Cl)c12</chem>	[1][5][10]
InChI Key	ADRYPAGQXFMVFP-UHFFFAOYSA-N	[1][5][10]

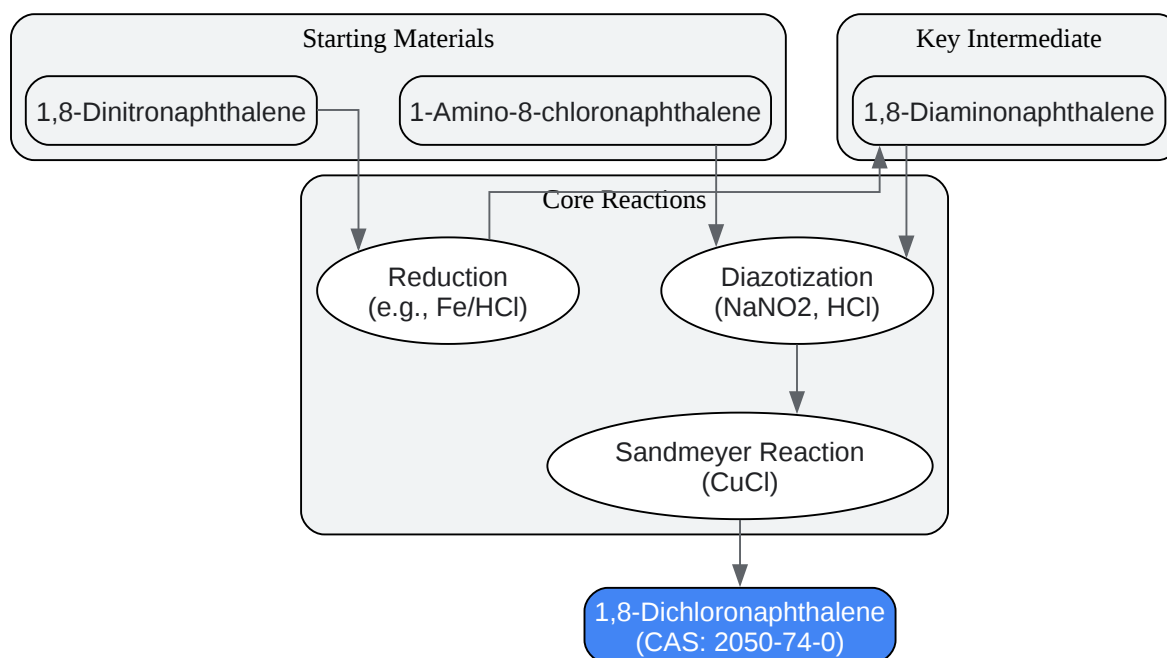
Section 2: Synthesis & Mechanistic Insights

While **1,8-Dichloronaphthalene** is commercially available for research purposes, understanding its synthesis provides context for its reactivity and potential impurities.[4] A common and logical approach for its preparation involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.

Conceptual Synthesis Pathway: The synthesis likely starts from a readily available naphthalene derivative, such as 1,8-diaminonaphthalene or 1,8-dinitronaphthalene. The dinitro compound would first be reduced to the diamine. The critical step involves the sequential diazotization of the amino groups followed by substitution with chlorine, typically using a copper(I) chloride catalyst.

Causality in Experimental Design:

- **Stepwise Diazotization:** Controlling the stoichiometry of the diazotizing agent (e.g., sodium nitrite in acidic medium) is crucial. A stepwise reaction is often preferred to manage the reactivity of the intermediate diazonium salts and improve yield.
- **Copper(I) Catalyst:** The Sandmeyer reaction relies on a single-electron transfer mechanism facilitated by the copper(I) catalyst to generate an aryl radical and dinitrogen gas, followed by chlorine transfer. This provides a reliable method for introducing the chloro-substituent.
- **Precursor Choice:** The choice of precursors like 1,8-dinitronaphthalene or 1-amino-8-chloronaphthalene dictates the specific reagents and reaction conditions required for the transformation.^[11]



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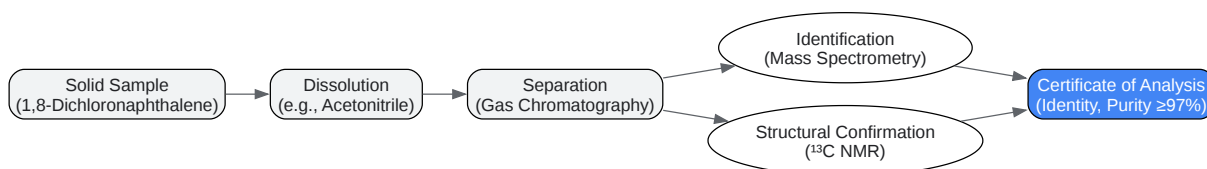
Caption: Conceptual synthesis workflow for **1,8-Dichloronaphthalene**.

Section 3: Analytical Characterization Workflow

The unambiguous identification and purity assessment of **1,8-Dichloronaphthalene** are critical for its application in research and development. A multi-step analytical workflow is employed to ensure the material meets required specifications.

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve a precise quantity of the solid material in a suitable volatile organic solvent, such as isooctane or acetonitrile, for chromatographic analysis.[1]
- **Chromatographic Separation:** Inject the sample into a Gas Chromatograph (GC). The GC separates the target compound from any impurities or residual solvents based on differences in boiling point and affinity for the stationary phase.
- **Mass Spectrometric Identification:** The eluent from the GC is directed into a Mass Spectrometer (MS). The molecule is ionized (typically via electron ionization), and the resulting fragmentation pattern is analyzed.[6] This mass spectrum serves as a molecular fingerprint, confirming the identity and molecular weight (197.06 g/mol).[6]
- **Structural Confirmation (NMR):** For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. ^{13}C NMR provides information on the chemical environment of each carbon atom in the molecule.[5]
- **Purity Assessment:** The purity is quantified from the GC chromatogram by calculating the area percent of the peak corresponding to **1,8-Dichloronaphthalene** relative to the total peak area. Commercial grades typically offer $\geq 97\%$ purity.[3]



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Caption: Standard analytical workflow for compound validation.

Section 4: Applications in Research and Drug Development

1,8-Dichloronaphthalene serves primarily as a useful research chemical and an intermediate in the synthesis of more complex molecules.[1][3] Its significance lies in the rigid naphthalene scaffold and the reactive chlorine atoms, which can be displaced or used in cross-coupling reactions.

- **Building Block for Polycyclic Systems:** It is a precursor for synthesizing larger polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. The peri-disposition of the chlorine atoms can be exploited to create strained ring systems or ligands for organometallic chemistry.
- **Material Science:** Chlorinated naphthalenes have been investigated for their dielectric properties and as intermediates in the synthesis of dyes and functional materials.[3]
- **Drug Discovery:** In drug development, the dichloronaphthalene core can be used as a rigid scaffold to which various functional groups are attached. This allows for the systematic exploration of chemical space around a fixed core structure, a key strategy in medicinal chemistry for optimizing ligand-receptor interactions.

Section 5: Safety, Handling, and Environmental Considerations

Proper handling of **1,8-Dichloronaphthalene** is essential due to its hazardous properties.[1] A thorough risk assessment must be conducted before any experimental work.

GHS Hazard Classification:[5]

- Acute Toxicity, Oral (H302): Harmful if swallowed.
- Skin Corrosion/Irritation (H315): Causes skin irritation.

- Serious Eye Damage/Eye Irritation (H318): Causes serious eye damage.

Handling and Storage Protocol:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][12] The product should be stored locked up and out of reach of children.[12]
- Spill Management: In case of a spill, prevent further leakage if safe to do so. Pick up the material and transfer it to properly labeled containers for disposal.[12] Avoid flushing into surface water or sewer systems.

Environmental Impact: **1,8-Dichloronaphthalene** is classified as toxic to aquatic life with long-lasting effects.[1][12] Its persistence in the environment is a significant concern.[1] Therefore, all waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Section 6: Molecular Symmetry

The substitution pattern of **1,8-Dichloronaphthalene** results in a specific molecular symmetry that influences its physical properties, such as polarity and chirality. The molecule belongs to the C_{2v} point group.[13]

- Symmetry Elements: The key symmetry elements are:
 - A C_2 rotational axis that bisects the C4a-C8a bond and passes through the midpoint of the C2-C3 and C6-C7 bonds.
 - Two vertical mirror planes (σ_v). One plane contains the C_2 axis and the chlorine atoms, while the other is the plane of the molecule itself.

- Polarity and Chirality: Due to this symmetry, the individual C-Cl bond dipoles do not cancel out, resulting in a net molecular dipole moment, making the molecule polar. The presence of mirror planes means the molecule is achiral (superimposable on its mirror image).

Caption: Principal (C_2) axis of rotation in **1,8-Dichloronaphthalene**.

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